molecular formula C8H11N3O3S B2456801 Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate CAS No. 64572-97-0

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B2456801
CAS No.: 64572-97-0
M. Wt: 229.25
InChI Key: IUVDQDQTWJUTPT-UHFFFAOYSA-N
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Description

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-oxopropyl)-1,2,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiadiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted carbamates or thiadiazole derivatives.

Scientific Research Applications

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Phenyl carbamate
  • tert-Butyl carbamate

Uniqueness

Ethyl (3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of the thiadiazole ring and the oxopropyl substituent. These structural features confer distinct chemical and biological properties compared to other carbamates, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-8(13)10-7-9-6(11-15-7)4-5(2)12/h3-4H2,1-2H3,(H,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDQDQTWJUTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64572-97-0
Record name ethyl N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]carbamate
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